![molecular formula C15H16N2O B12459422 4-ethyl-2-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B12459422.png)
4-ethyl-2-[(E)-(4-methylphenyl)diazenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a hydrazinylidene moiety attached to a cyclohexa-2,4-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-methylphenylhydrazine with an appropriate cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
4-ethyl-6-[2-(4-methylphenyl)hydrazin-1-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-ethyl-2-[(4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H16N2O/c1-3-12-6-9-15(18)14(10-12)17-16-13-7-4-11(2)5-8-13/h4-10,18H,3H2,1-2H3 |
Clave InChI |
WVBQWBUUZZLCHY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12459342.png)
![2-[4-(2,6-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12459344.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12459349.png)
![N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12459350.png)
![4-methyl-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12459354.png)
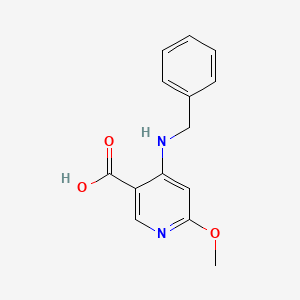
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)
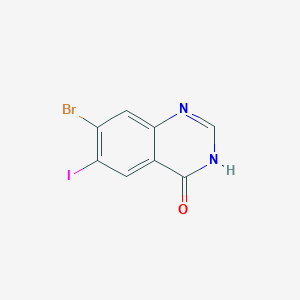
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459380.png)
![7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B12459381.png)
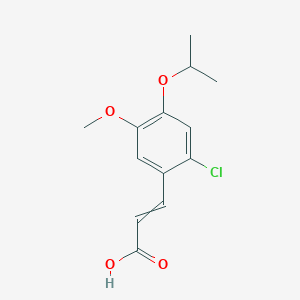
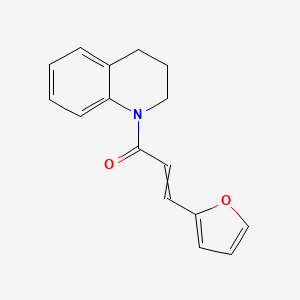
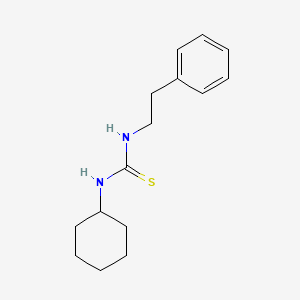
![2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12459414.png)
